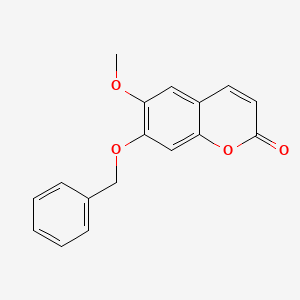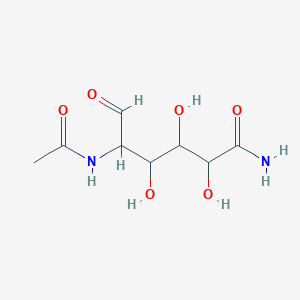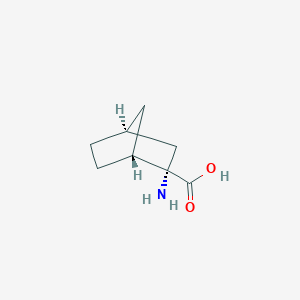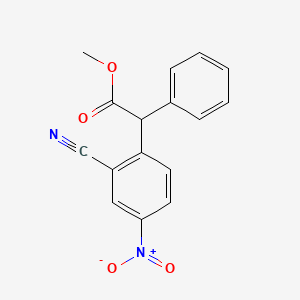
Phenol, 2,4-dimethyl-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,4-dimethyl-6-(methylthio)- is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of two methyl groups and a methylthio group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dimethyl-6-(methylthio)- typically involves the alkylation of 2,4-dimethylphenol with methylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2,4-dimethyl-6-(methylthio)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,4-dimethyl-6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,4-dimethylphenol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Phenol, 2,4-dimethyl-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,4-dimethyl-6-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The presence of the methylthio group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-dimethyl-: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Phenol, 2,6-dimethyl-: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Phenol, 4-methyl-6-(methylthio)-: Different methyl group positioning, affecting its chemical behavior.
Uniqueness
Phenol, 2,4-dimethyl-6-(methylthio)- is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
7379-47-7 |
|---|---|
Formule moléculaire |
C9H12OS |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
2,4-dimethyl-6-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5,10H,1-3H3 |
Clé InChI |
LQBTUEKFSJRETJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)SC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)




![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)
![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)
![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)
![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
